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Compound of Interest

Compound Name: Sgc-cbp30

Cat. No.: B15604191

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SGC-CBP30, a potent and selective
chemical probe for the bromodomains of the transcriptional co-activators CREB-binding protein
(CREBBP or CBP) and EP300 (or p300). This document details its primary protein targets,
guantitative binding affinities, mechanism of action, and the experimental protocols used for its
characterization, serving as a comprehensive resource for its application in epigenetic research
and drug discovery.

Primary Target Proteins: CREBBP and EP300

SGC-CBP30 is specifically designed to target the bromodomains of two closely related
proteins: CREBBP and EP300.[1] These proteins are crucial transcriptional co-activators that
play a central role in regulating gene expression.[2][3]

Key Functions of CREBBP/EP300:

» Histone Acetyltransferases (HATs): Both CBP and p300 possess intrinsic HAT activity,
enabling them to acetylate histone tails and other proteins.[2][4] This epigenetic modification
typically leads to a more open chromatin structure, facilitating gene transcription.

o Transcriptional Scaffolds: They act as scaffolding proteins, recruiting a multitude of
transcription factors and components of the basal transcriptional machinery to specific gene
loci.[2]
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o Bromodomain-Mediated Targeting: A key feature of CBP and p300 is their single
bromodomain.[5] This domain functions as a "reader” of epigenetic marks, specifically
recognizing and binding to acetylated lysine residues on histones.[3][6] This interaction is
crucial for anchoring the CBP/p300 complex to chromatin, allowing for targeted acetylation
and gene activation.[2]

Mutations and dysregulation of CBP and p300 are implicated in various human diseases,
including cancer, inflammatory disorders, and developmental syndromes like Rubinstein-Taybi
syndrome, making their bromodomains attractive therapeutic targets.[1][4]

Binding Affinity and Selectivity

SGC-CBP30 is a high-affinity ligand for the CBP and p300 bromodomains. Its potency has
been quantified using various biophysical and biochemical assays. The compound exhibits
remarkable selectivity for CBP/p300 over other bromodomain-containing proteins, particularly
the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4).[7][8]

Quantitative Binding Data

Target Protein Assay Type Affinity Metric Value (nM)
Isothermal Titration
CREBBP (CBP) _ Kd 21[71[9]
Calorimetry (ITC)
AlphaScreen IC50 21 - 69[10][11]
Isothermal Titration
EP300 (p300) . Kd 32[7]
Calorimetry (ITC)
AlphaScreen IC50 38[10][11]
BRD4 (BD1) AlphaScreen Selectivity >40-fold vs. CBP[7][8]
BRD4 (BD2) AlphaScreen Selectivity >250-fold vs. CBP[8]

Kd (Dissociation Constant): A measure of binding affinity; a lower value indicates stronger
binding. IC50 (Half-maximal Inhibitory Concentration): A measure of the concentration of an
inhibitor required to reduce a specific biological or biochemical function by 50%.
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Mechanism of Action

SGC-CBP30 functions as an acetyl-lysine competitive inhibitor.[2][6] The dimethylisoxazole
group within the SGC-CBP30 structure effectively mimics the acetyl-lysine moiety that the
bromodomain naturally recognizes.[9] By occupying this binding pocket, SGC-CBP30
physically obstructs the bromodomain's ability to engage with acetylated histones on the
chromatin. This disruption prevents the stable recruitment and localization of the CBP/p300 co-
activator complex at enhancers and promoters, leading to a reduction in histone acetylation
(notably H3K27ac) and the subsequent downregulation of target gene expression.[6]
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Caption: Mechanism of SGC-CBP30 Action.

Key Signaling Pathways Modulated
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By inhibiting CBP/p300 function, SGC-CBP30 impacts several critical signaling pathways
implicated in health and disease.

 Inflammation and Th17 Cells: SGC-CBP30 has been shown to suppress the differentiation of
Th17 cells and strongly reduce their secretion of the pro-inflammatory cytokine IL-17A.[7][12]
This highlights its potential as a tool to study autoimmune and inflammatory diseases.

e Oncology - The IRF4/MYC Axis: In multiple myeloma, cell viability is often dependent on the
IRF4 transcription factor and its downstream target, MYC. SGC-CBP30 treatment leads to
the transcriptional suppression of the IRF4/MYC network, resulting in cell cycle arrest and
apoptosis in sensitive cancer cell lines.[13][14]

e p53 Pathway: The inhibitor can attenuate the doxorubicin-induced activity of the tumor
suppressor p53, demonstrating its ability to modulate cellular stress responses.[8][11]
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Caption: Inhibition of the IRF4/MYC Oncogenic Axis.

Experimental Protocols

The characterization of SGC-CBP30 relies on a suite of robust biochemical, biophysical, and

cell-based assays.

Isothermal Titration Calorimetry (ITC)

 Principle: ITC directly measures the heat released or absorbed during a binding event. It is
the gold standard for determining the thermodynamic parameters of an interaction, including
the dissociation constant (Kd).
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Methodology: A solution of SGC-CBP30 is titrated in small, precise injections into a sample
cell containing the purified CBP or p300 bromodomain protein.[12] The resulting heat
changes are measured after each injection. The data are then fitted to a binding model to
calculate the Kd, stoichiometry (n), and enthalpy (AH) of the interaction.

Differential Scanning Fluorimetry (DSF)

Principle: Also known as a thermal shift assay, DSF measures a protein's thermal stability by
monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein,
resulting in an increase in its Tm.

Methodology: The purified bromodomain protein is mixed with a fluorescent dye (e.g.,
SYPRO Orange) that binds to hydrophobic regions exposed during unfolding.[1] The sample
is then heated in a real-time PCR machine. The fluorescence is measured as a function of
temperature. The experiment is run in the presence and absence of SGC-CBP30. The
magnitude of the temperature shift (ATm) indicates binding.[2] This method is excellent for
high-throughput screening of compound selectivity across many proteins.[14]

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)

Principle: A bead-based proximity assay used to measure molecular interactions. When a
biotinylated peptide (representing an acetylated histone tail) and a tagged bromodomain
protein are brought into proximity by binding, donor and acceptor beads also come close,
generating a chemiluminescent signal. An inhibitor disrupts this interaction, causing a loss of
signal.

Methodology: A constant concentration of tagged CBP/p300 bromodomain and a biotinylated
acetyl-lysine peptide are incubated with serial dilutions of SGC-CBP30.[9] Streptavidin-
coated donor beads and tag-recognizing acceptor beads are added. After incubation, the
signal is read on a plate reader. The data are plotted to generate a dose-response curve
from which the IC50 value is determined.[14]
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Caption: General Workflow for an AlphaScreen Assay.

BRET (Bioluminescence Resonance Energy Transfer)
Assay

e Principle: A cell-based assay that measures protein-protein interactions in living cells. One
protein is fused to a luciferase (e.g., NanoLuc) and the other to a fluorescent protein (e.g.,
HaloTag with a fluorescent ligand). If the proteins interact, energy is transferred from the
luciferase to the fluorophore, emitting light at a specific wavelength.

o Methodology: HEK293 cells are co-transfected with constructs for NanoLuc-CBP and Halo-
tagged histone H3.3.[8] The cells are then treated with varying concentrations of SGC-
CBP30. The ratio of light emitted by the fluorophore and the luciferase is measured. A
decrease in this ratio indicates that the inhibitor is disrupting the CBP-histone interaction
inside the cell, providing a cellular EC50 value.[14]

Fluorescence Recovery After Photobleaching (FRAP)

o Principle: A live-cell imaging technique used to measure the dynamics and mobility of
proteins. It provides evidence of target engagement by showing that an inhibitor can displace
a protein from a large, relatively immobile structure like chromatin.

o Methodology: Cells are transfected with a GFP-tagged CBP bromodomain construct, which
localizes to chromatin. A small region of the nucleus is photobleached with a high-intensity
laser. The rate at which fluorescence recovers in the bleached spot is monitored over time.
[11] In the presence of SGC-CBP30, the bromodomain is displaced from chromatin,
becoming more mobile. This results in a faster fluorescence recovery time compared to
untreated cells.[3][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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